Ethanamine, N-ethylidene
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Overview
Description
Ethanamine, N-ethylidene is an organic compound with the molecular formula C₄H₉N and a molecular weight of 71.1210 g/mol . It is a derivative of ethanamine, where the nitrogen atom is bonded to an ethylidene group. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanamine, N-ethylidene can be synthesized through the condensation reaction between ethanamine and acetaldehyde. The reaction typically occurs under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the imine bond .
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow of reactants through a reactor where the condensation reaction takes place. The process is optimized for high yield and purity, often employing distillation techniques to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: Ethanamine, N-ethylidene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to ethanamine using reducing agents like sodium borohydride (NaBH₄).
Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) is frequently used as a reducing agent.
Substitution: Nucleophiles such as amines or alcohols can react with the imine group under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Ethanamine.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
Ethanamine, N-ethylidene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethanamine, N-ethylidene involves its ability to form imine bonds with various substrates. This reactivity is due to the presence of the ethylidene group, which makes the nitrogen atom more nucleophilic. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Ethanamine: A primary amine with the formula C₂H₇N.
N-ethylideneethanamine: Another imine derivative with similar reactivity.
Diethylamine: A secondary amine with the formula C₄H₁₁N.
Comparison: Ethanamine, N-ethylidene is unique due to its imine structure, which imparts distinct reactivity compared to primary and secondary amines. Its ability to participate in condensation and substitution reactions makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
1190-79-0 |
---|---|
Molecular Formula |
C4H9N |
Molecular Weight |
71.12 g/mol |
IUPAC Name |
N-ethylethanimine |
InChI |
InChI=1S/C4H9N/c1-3-5-4-2/h3H,4H2,1-2H3 |
InChI Key |
ARYPXRGDKSAXBV-UHFFFAOYSA-N |
Canonical SMILES |
CCN=CC |
Origin of Product |
United States |
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